N-(2-Nitro-phenyl)-guanidine, also known as 1-[2-nitrophenyl]guanidinium, is a member of the guanidine family, characterized by its versatile functional groups and significant biological activities. Guanidines are notable for their ability to form hydrogen bonds, high basicity, and planarity, making them valuable in various biochemical processes and pharmaceutical applications. This compound is primarily synthesized through the reaction of 2-nitroaniline with guanylating agents, such as S-methylisothiourea, under mild conditions .
The synthesis of N-(2-Nitro-phenyl)-guanidine typically involves several key steps:
The technical aspects of these reactions often include controlling temperature and pH levels to optimize product yield. For instance, adjusting the pH during synthesis can significantly affect the solubility and reactivity of intermediates, leading to improved outcomes in product isolation.
N-(2-Nitro-phenyl)-guanidine has a distinct molecular structure characterized by:
The molecular weight of N-(2-Nitro-phenyl)-guanidine is approximately 180.16 g/mol. The presence of the nitro group enhances its electrophilic character, making it suitable for various chemical reactions.
N-(2-Nitro-phenyl)-guanidine participates in several chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, using specific catalysts can enhance reaction rates and selectivity.
The mechanism of action for N-(2-Nitro-phenyl)-guanidine involves its interaction with various biological targets:
Relevant data indicates that N-(2-Nitro-phenyl)-guanidine has a melting point range consistent with other similar guanidine derivatives, reflecting its stability under standard laboratory conditions .
N-(2-Nitro-phenyl)-guanidine has diverse scientific applications:
N-(2-Nitro-phenyl)-guanidine represents a structurally distinctive and pharmacologically significant subclass of guanidine derivatives characterized by the presence of an electron-withdrawing nitro group ortho to the guanidine moiety on an aromatic ring. This molecular arrangement confers unique electronic properties and binding capabilities that have been exploited across multiple domains of pharmaceutical chemistry. The planar guanidine group, with its characteristic imidic acid tautomerism, serves as an exceptional hydrogen bond donor and acceptor, enabling diverse molecular recognition events. Simultaneously, the ortho-nitro substituent enhances the compound's electrophilic character and influences its conformational behavior through steric and electronic effects. These combined features make N-(2-nitro-phenyl)-guanidine a privileged scaffold in the design of enzyme inhibitors, receptor antagonists, and catalytic organocatalysts. Its structural modularity permits extensive derivatization at both the guanidine nitrogen atoms and the aromatic ring, facilitating fine-tuning of physicochemical properties for specific biological targets or material applications. The scaffold's versatility is evidenced by its incorporation into compounds targeting diverse therapeutic areas including oncology, infectious diseases, and central nervous system disorders [6] [7].
The chemical exploration of nitrophenyl-guanidine derivatives dates to the early 20th century, coinciding with the broader development of guanidine chemistry. Initial synthetic efforts focused on classical condensation methods between anilines and cyanamide derivatives or the reaction of nitro-substituted phenylisothiocyanates with amines followed by desulfurization. These routes, while effective, often suffered from moderate yields and purification challenges due to the polar nature of guanidine products. A significant advancement emerged in the 1940s with the discovery that biguanide compounds like proguanil (4) exhibited potent antimalarial activity, demonstrating the therapeutic potential of aryl-guanidine architectures [7]. This discovery stimulated extensive structure-activity relationship studies on nitro-substituted variants.
The 1970s witnessed substantial methodological refinements for nitrophenyl-guanidine synthesis. Researchers developed copper-catalyzed reactions between ortho-nitroanilines and carbodiimides, providing more efficient access to N,N'-disubstituted derivatives. Simultaneously, the introduction of protecting group strategies using Boc and Fmoc carbamates enabled the synthesis of previously inaccessible analogs by preventing undesired quaternization. The historical progression culminated in the late 1990s with the emergence of mechanochemical approaches, which offered solvent-free routes to guanidines through manual grinding or ball milling of thiourea precursors with amines. This technique proved particularly valuable for synthesizing sterically hindered ortho-substituted derivatives that were challenging to prepare via solution-phase methods [7].
Table 1: Evolution of Key Synthetic Methods for Nitrophenyl Guanidines
Time Period | Synthetic Methodology | Key Advantages | Representative Derivatives |
---|---|---|---|
1920s-1940s | Aniline + cyanamide condensation | Simple reagents | Unsubstituted aryl guanidines |
1940s-1960s | Thiourea-amine desulfurization | Broader substrate scope | Proguanil analogs |
1970s-1990s | Copper-catalyzed aryl amine-carbodiimide coupling | Access to N,N'-disubstituted guanidines | Sterically hindered derivatives |
2000s-Present | Mechanochemical synthesis (ball milling) | Solvent-free, high yields | Ortho-nitro functionalized guanidines |
The twenty-first century has seen the integration of continuous flow chemistry and catalytic guanylation techniques using earth-abundant metals, further expanding the synthetic toolkit. Contemporary research focuses on asymmetric synthesis of chiral nitrophenyl-guanidines and their application in organocatalysis, exploiting their strong hydrogen-bonding capabilities to activate carbonyl compounds in enantioselective transformations [7].
N-(2-Nitro-phenyl)-guanidine serves as a critical molecular template in rational pharmacophore design due to its multifaceted chemical functionality. The ortho-nitro group adjacent to the guanidine moiety creates a distinctive electronic environment that enhances both hydrogen-bonding capacity and π-π stacking interactions with biological targets. This configuration effectively mimics the transition state geometry in enzyme-catalyzed reactions, particularly those involving arginine recognition motifs. In medicinal chemistry, this scaffold has been strategically incorporated into numerous drug candidates targeting disease-relevant enzymes and receptors [6] [8].
A seminal application emerged in the development of CXCR1/CXCR2 chemokine receptor antagonists. Researchers at GlaxoSmithKline optimized the diarylurea pharmacophore, leading to the discovery of SB225002 (N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea), where the ortho-nitro aryl group is integral to receptor binding. Systematic structure-activity relationship studies revealed that substituting the phenolic oxygen with a guanidine group, as in N-(2-nitro-phenyl)-guanidine derivatives, maintained potent antagonism while improving metabolic stability. Molecular docking analyses demonstrated that the nitroguanidine motif forms critical hydrogen bonds with glutamine residues (Gln107 and Glln280) in the CXCR2 binding pocket, while the nitro group participates in electrostatic interactions with arginine residues. This binding mode effectively disrupts the interaction between the receptor and its endogenous chemokine ligands, providing a therapeutic strategy for inflammatory conditions [6].
Table 2: Key Physicochemical Properties of the N-(2-Nitro-phenyl)-guanidine Pharmacophore
Property | Value/Range | Structural Determinants | Biological Implications |
---|---|---|---|
pKa | 10.8-12.5 | Resonance stabilization of protonated guanidinium | Enhanced electrostatic interactions with anionic residues |
H-bond Donors | 2 | Guanidine NH groups | Formation of bidentate H-bonds with enzyme catalytic sites |
H-bond Acceptors | 4 | Nitro group oxygen atoms + guanidine imine | Interaction with serine/threonine residues |
Polar Surface Area | 81-85 Ų | Nitro group + guanidine | Membrane permeability challenges |
LogP | 1.5-2.5 | Aromatic ring + polar substituents | Balanced hydrophilicity/hydrophobicity |
Molecular Dipole | 7-10 Debye | Ortho-nitro group orientation | Directional binding to polar binding pockets |
In enzyme inhibition, N-(2-nitro-phenyl)-guanidine derivatives exhibit remarkable potency against urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor metastasis. X-ray crystallography of the complex (PDB: 2R2W) reveals that the guanidine group occupies the S1 specificity pocket, forming salt bridges with Asp189, while the ortho-nitro group engages in π-stacking with Trp215. This binding motif has inspired the design of transition-state mimetics for other trypsin-like proteases [8]. Additionally, the scaffold's electron-deficient aromatic ring facilitates charge-transfer interactions in kinase inhibition, particularly with the hinge region of ATP-binding sites.
Recent pharmacophore development leverages the conformational constraint imposed by the ortho-nitro group, which restricts rotation around the C-N bond and reduces the entropic penalty upon binding. This feature has been exploited in the design of allosteric modulators for G-protein coupled receptors, where the rigid guanidine architecture preferentially stabilizes inactive conformations. Computational studies indicate that the intramolecular hydrogen bonding potential between the nitro oxygen and guanidine NH further enhances binding specificity through pre-organization of the pharmacophore [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0